2-(4-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine
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Overview
Description
2-(4-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine typically involves the reaction of 4-chloroaniline with appropriate reagents to form the desired pyrazole derivative. One common method involves the cyclization of 4-chloroaniline with a suitable diketone or ketoester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-dione derivatives, while substitution reactions can produce various substituted pyrazoles with different functional groups .
Scientific Research Applications
2-(4-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one: This compound shares a similar chlorophenyl group but has a different heterocyclic core.
Thiazole Derivatives: Compounds containing thiazole rings exhibit similar biological activities, such as antimicrobial and anticancer properties.
Uniqueness
2-(4-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12ClN3 |
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Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C10H12ClN3/c1-7-6-10(12)13-14(7)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H2,12,13) |
InChI Key |
OIRYAEFOEAYPHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NN1C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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